molecular formula C10H13NO B181096 2-Ethylacetanilide CAS No. 33098-65-6

2-Ethylacetanilide

Cat. No.: B181096
CAS No.: 33098-65-6
M. Wt: 163.22 g/mol
InChI Key: ZXOVAGUQXNXKHF-UHFFFAOYSA-N
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Description

2-Ethylacetanilide is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOVAGUQXNXKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186757
Record name Acetanilide, 2'-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33098-65-6
Record name N-(2-Ethylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33098-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Ethylacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64679
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetanilide, 2'-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-ETHYLACETANILIDE
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Record name O-ETHYLACETANILIDE
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Synthesis routes and methods I

Procedure details

To the stirred solution of commercially available ethyl aniline (16, 20.3 g, 167.5 mmol, 1 eq.) in anhydrous pyridine (90 mL), at zero degree, under argon was added acetic anhydride (32 mL, 335.04 mmol, 2 eq). After the addition, the resulting solution was stirred with warming to room temperature overnight. The reaction solution was cooled (0° C.), pH adjusted between 4 and 5 with 10% HCl, and extracted with ethyl acetate (2×500 mL). The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated to provide the title compound as a white solid.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Ethylaniline (9.70 g, 80.0 mmol) was added to a mixture of glacial AcOH (30 mL) and acetic anhydride (20 mL), and the resulting mixture was refluxed at 120° C. for 3 h. The reaction mixture was then cooled to room temperature and poured into a boiling mixture of water and EtOH (20 mL each). The mixture was stirred at rt for 1 h and then cooled (0-5° C.) overnight. EtOH was evaporated and the remainder of the mixture was diluted with water (100 mL). The obtained mixture was neutralized with Na2CO3 and extracted with EtOAc. The combined extract was washed with brine, dried with anhydrous MgSO4, filtered and evaporated. The residue was purified by chromatography on silica gel eluting with 5% MeOH in CH2Cl2, to afford 5.50 g (42%) of the title compound as a pink solid. 1H NMR (400 MHz, DMSO-d6) δ 9.25 (broad s, 1H), 7.05-7.40 (m, 4H), 2.55 (q, J=7.6 Hz, 2H), 2.02 (s, 3H), 1.09 (t, J=7.6 Hz, 3H).
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
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Quantity
20 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Quantity
20 mL
Type
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Yield
42%

Synthesis routes and methods III

Procedure details

2-ethylaniline (12.4 mL, 100 mmol) and NEt3 (15.4 mL, 110 mmol) were added to 100 mL of dichloromethane and cooled to 0° C. Acetyl chloride (7.10 mL 100 mmol) was added dropwise to the cooled aniline solution, affording a peach colored suspension after complete addition. The slurry was warmed to room temperature and heated to reflux overnight. The suspension was taken to dryness and the solid was treated with 200 mL of water. The solid was collected by filtration, washed with 200 mL of diethylether and dried in vacuo, yielding 9.45 g (58%) of white solid. 1H NMR (400 MHz, CDCl3): 7.68 (d, 1H), 7.26-7.11 (m, 4H), 2.59 (q, 2H), 2.18 (s, 3H), 1.22 (t, 3H).
Quantity
12.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
58%

Synthesis routes and methods IV

Procedure details

Commercial 2-ethylaniline (50 mL, 0.40 mol) was dissolved in acetic anhydride (160 mL, 1.70 mol) and stirred at room temperature for 2 h. Then the reaction mixture was poured into H2O, the whole was extracted with ethyl acetate (2×200 mL). The combined organic extracts were washed with 5% aqueous NaHCO3, brine, dried (K2CO3), filtered and concentrated to provide the title compound as a white solid (60.0 g, 92%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Ethylacetanilide in the context of the research on partially hydrogenated pyridines as potential treatments for liver injury?

A: this compound serves as a substituent within the structure of a promising partially hydrogenated pyridine derivative, CV047 (2-[(9-tert-butyl-1,5-dicyano-4-oxo-3-azaspiro[5,5]undec-1-en-2-yl)thio]-N-(4-fluorophenyl)acetamide), which demonstrated significant hepatoprotective activity in a rat model of paracetamol-alcoholic liver injury. [] While the specific role of the this compound moiety within CV047's mechanism of action requires further investigation, its presence highlights the potential importance of this chemical structure in the development of novel liver-protecting therapies.

Q2: How does the structure of this compound relate to its potential for biological activity?

A: While the provided research doesn't focus solely on this compound, its presence in a compound exhibiting antiplasmodial activity offers a starting point. The molecule consists of an aniline group (C6H5NH2) with an ethyl substituent (C2H5) on the benzene ring and an acetyl group (CH3CO) attached to the nitrogen. This structure, particularly the presence of the amide bond (CONH) and aromatic ring, is common to various pharmaceutical compounds, suggesting potential for interactions with biological targets like enzymes or receptors. Further research, including structure-activity relationship (SAR) studies, is crucial to understand how modifications to the this compound structure could impact its biological activity and potential therapeutic applications. []

Q3: Are there any insights into the analytical techniques employed to identify or quantify this compound in complex mixtures?

A: The research highlighting the antiplasmodial activity of Indonesian marine bacterium Streptomyces sp. GMY01 utilized Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) to identify this compound within the active extract. [] This technique is widely used for identifying and quantifying compounds in complex mixtures, leveraging the separation power of liquid chromatography followed by the sensitive and selective detection capabilities of mass spectrometry.

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